molecular formula C13H13N3S B1669137 2-Propylthiazolo[4,5-c]quinolin-4-amine CAS No. 256922-53-9

2-Propylthiazolo[4,5-c]quinolin-4-amine

Cat. No.: B1669137
CAS No.: 256922-53-9
M. Wt: 243.33 g/mol
InChI Key: NFYMGJSUKCDVJR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Propylthiazolo[4,5-c]quinolin-4-amine, also known as CL075, is Toll-like receptor-8 (TLR-8) . TLR-8 is a part of the immune system that recognizes molecular patterns associated with pathogens. When activated, TLR-8 can stimulate an immune response .

Mode of Action

CL075 acts as a selective agonist for TLR-8 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, CL075 binds to TLR-8 and activates it. This activation leads to the stimulation of the IRF-NFΚB pathway . The EC50 value, which is the concentration of the drug that gives half-maximal response, is 400nM for IRF-NFΚB stimulation in TLR8 .

Biochemical Pathways

Upon activation of TLR-8 by CL075, the IRF-NFΚB pathway is stimulated This pathway plays a crucial role in the immune response, leading to the production of cytokines that regulate the immune system

Pharmacokinetics

It is known that cl075 is soluble in dmso , which could potentially affect its bioavailability and distribution in the body.

Result of Action

The activation of TLR-8 by CL075 leads to an immune response, which includes the maturation of antigen-presenting dendritic cells . These cells play a key role in initiating and shaping immune responses. Therefore, CL075 could potentially be used to enhance the body’s immune response to certain pathogens or diseases .

Biochemical Analysis

Biochemical Properties

2-Propylthiazolo[4,5-c]quinolin-4-amine plays a significant role in biochemical reactions. It interacts with Toll-like receptor-8 (TLR-8), a class of proteins that play a key role in the innate immune system . The interaction between this compound and TLR-8 triggers a cascade of biochemical reactions that lead to the activation of the immune response .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to activate monocyte-derived dendritic cells (DCs), demonstrating the ability of DCs to induce cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a selective agonist of TLR-8, showing an EC50 value of 400nM for IRF-NFΚB stimulation in TLR8 compared to 4 μM for TLR7 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .

Properties

IUPAC Name

2-propyl-[1,3]thiazolo[4,5-c]quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-2-5-10-16-11-12(17-10)8-6-3-4-7-9(8)15-13(11)14/h3-4,6-7H,2,5H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYMGJSUKCDVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436686
Record name 2-propylthiazolo[4,5-c]quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256922-53-9
Record name 2-propylthiazolo[4,5-c]quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propylthiazolo[4,5-c]quinolin-4-amine
Reactant of Route 2
2-Propylthiazolo[4,5-c]quinolin-4-amine
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2-Propylthiazolo[4,5-c]quinolin-4-amine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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